3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride (CAS 1220027-26-8) is a synthetic pyrrolidine derivative with the molecular formula C18H21BrClNO and a molecular weight of 382.7 g/mol. The compound features a pyrrolidine ring connected via a methylene (–CH2–) spacer to a 4-benzyl-2-bromophenoxy moiety and is supplied as the hydrochloride salt.

Molecular Formula C18H21BrClNO
Molecular Weight 382.7 g/mol
CAS No. 1220027-26-8
Cat. No. B1442720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride
CAS1220027-26-8
Molecular FormulaC18H21BrClNO
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
InChIInChI=1S/C18H20BrNO.ClH/c19-17-11-15(10-14-4-2-1-3-5-14)6-7-18(17)21-13-16-8-9-20-12-16;/h1-7,11,16,20H,8-10,12-13H2;1H
InChIKeyGGZYZSZAAOEBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride (CAS 1220027-26-8) – Structural Identity and Procurement-Relevant Baseline


3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride (CAS 1220027-26-8) is a synthetic pyrrolidine derivative with the molecular formula C18H21BrClNO and a molecular weight of 382.7 g/mol [1]. The compound features a pyrrolidine ring connected via a methylene (–CH2–) spacer to a 4-benzyl-2-bromophenoxy moiety and is supplied as the hydrochloride salt [1]. It belongs to a broader class of 3-substituted pyrrolidines that have been investigated as monoamine reuptake inhibitors and serotonin receptor modulators, with several close structural analogs described in the patent and primary literature [2][3]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%) and is intended exclusively for laboratory research and development use .

Why 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride Cannot Be Interchanged with In-Class Analogs – Structural Determinants of Differential Performance


Within the 3-substituted pyrrolidine chemical space, subtle structural modifications produce substantial changes in target engagement, selectivity, and pharmacokinetic behavior. The presence of a methylene (–CH2–) spacer between the pyrrolidine nitrogen and the phenoxy moiety in 3-((4-benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride distinguishes it from its closest direct analog, 3-(4-benzyl-2-bromophenoxy)pyrrolidine hydrochloride (CAS 1220017-93-5), which lacks this spacer and attaches the phenoxy group directly to the pyrrolidine ring . This single-atom difference alters the pKa of the pyrrolidine nitrogen, increases molecular flexibility (rotatable bond count), and shifts lipophilicity, each of which has been shown in the 3-(phenoxy-phenyl-methyl)-pyrrolidine SAR series to impact monoamine transporter binding affinity, metabolic stability, and CNS penetration [1]. Procurement decisions that ignore these structural nuances risk acquiring a compound with meaningfully different target selectivity, solubility, and in vivo pharmacokinetics – even when the compounds share the same benzyl-bromophenoxy pharmacophoric elements [1][2].

Quantitative Differentiation Evidence for 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride (1220027-26-8) vs. Closest Structural Analogs


Methylene Spacer vs. Direct Ether Linkage: Molecular Weight, Rotatable Bonds, and Lipophilicity Compared to 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride (CAS 1220017-93-5)

The target compound contains a methylene (–CH2–) spacer bridging the pyrrolidine ring (at position 3) and the 4-benzyl-2-bromophenoxy oxygen, whereas its closest commercially available analog, 3-(4-benzyl-2-bromophenoxy)pyrrolidine hydrochloride (CAS 1220017-93-5), features a direct ether linkage. This one-atom insertion increases the molecular weight from 368.71 to 382.7 g/mol (+14.0 Da), adds one rotatable bond (estimated 5 vs. 4), and increases the computed LogP by approximately 0.5 log units (estimated ~5.4 for the free base vs. a reported LogP of 4.91 for CAS 1220017-93-5 [1]). The topological polar surface area (tPSA) remains essentially unchanged at 21.3 Ų for both compounds [1]. In the broader 3-(phenoxy-phenyl-methyl)-pyrrolidine SNRI series, analogous methylene insertions have been associated with altered norepinephrine-to-serotonin transporter selectivity ratios and modified metabolic stability [2].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

Pyrrolidine vs. Piperidine Ring Size: Differential Basicity and Conformational Pre-organization Compared to 3-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride (CAS 1220017-31-1)

3-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride (CAS 1220017-31-1) shares an identical molecular formula (C18H21BrClNO) and molecular weight (382.74 g/mol) with the target compound, but incorporates a six-membered piperidine ring in place of the five-membered pyrrolidine [1]. Despite isomeric formula identity, the pyrrolidine ring imparts a ~1 pKa unit higher basicity (pyrrolidine conjugate acid pKa ≈ 11.3 vs. piperidine pKa ≈ 10.1 in aqueous solution) and distinct conformational preferences [2]. In monoamine transporter pharmacology, pyrrolidine-containing scaffolds have been specifically highlighted for achieving balanced serotonin/norepinephrine reuptake inhibition, whereas piperidine analogs in the same patent families often show divergent selectivity profiles [3]. The target compound's pyrrolidine ring thus provides a structurally defined conformational constraint that differentiates it from the piperidine isostere in receptor-binding geometries.

Medicinal Chemistry Conformational Analysis Receptor Fit

5-Lipoxygenase Selectivity Filter: Absence of Off-Target Activity at 100 µM vs. Non-Selective Lipoxygenase Inhibitors

In a ChEMBL-deposited binding assay (CHEMBL620010), the target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity [1]. This negative result provides a valuable selectivity filter: unlike certain poly-phenolic or redox-active screening hits that promiscuously inhibit lipoxygenases at micromolar concentrations, this compound does not engage 5-LO, reducing the likelihood of confounding anti-inflammatory off-target effects in phenotypic screening cascades. While direct comparative data against the closest analogs in the same assay are not publicly available, this negative finding is consistent with the selectivity profile expected for monoamine-targeted pyrrolidine scaffolds that lack catechol or hydroxamic acid pharmacophores known to chelate the 5-LO active-site iron [2].

Selectivity Screening 5-Lipoxygenase Off-Target Profiling

Vendor-Supplied Purity Specification: 95% vs. Alternative-Source Variability for Bromophenoxy Pyrrolidine Analogs

AKSci lists the target compound (Cat. 0454DN) with a minimum purity specification of 95% . By comparison, the closest direct analog 3-(4-benzyl-2-bromophenoxy)pyrrolidine hydrochloride (CAS 1220017-93-5; AKSci Cat. 1825AD) is also specified at ≥95% purity , while the 1-benzyl positional isomer (CAS 28490-95-1) is available from alternative suppliers at purity specifications ranging from 95% to 98% . The consistency of the ≥95% purity floor across the AKSci-sourced benzyl-bromophenoxy pyrrolidine series provides procurement equivalence on this dimension; however, the target compound's MDL number (MFCD13560009 [1]) and PubChem CID (56829631) enable unequivocal identity verification through independent analytical methods (NMR, LCMS), which is critical when sourcing from multiple vendors where batch-to-batch impurity profiles may vary.

Quality Control Procurement Specification Purity Benchmarking

Monoamine Reuptake Inhibitor Scaffold Potential: Class-Level Evidence from 3-(Phenoxy-phenyl-methyl)-pyrrolidine SNRI Pharmacophore

Although direct monoamine transporter binding data for CAS 1220027-26-8 are not publicly available, the compound shares a core 3-substituted pyrrolidine scaffold with a published series of potent and balanced serotonin (SERT) and norepinephrine (NET) reuptake inhibitors [1]. In that series, compound 39b was identified as a potent NET and SERT reuptake inhibitor with minimal off-target activity and demonstrated robust efficacy in the spinal nerve ligation model of pain behavior [1]. The patent literature (US20130203750A1) further establishes that N,N-substituted 3-aminopyrrolidine compounds bearing halogen-substituted phenyl groups possess monoamine reuptake inhibitory activity with a wider therapeutic spectrum than classical antidepressants [2]. The benzyl-bromophenoxy substitution pattern present in the target compound maps onto the lipophilic aryl ether motif that, in the published SAR, modulates transporter affinity and metabolic stability [1]. The methylene spacer in the target compound, absent in the published series, represents a structural variation that may further tune the SERT/NET selectivity ratio.

Monoamine Transporter SNRI Pharmacology CNS Drug Discovery

Best Research and Industrial Application Scenarios for 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride (1220027-26-8)


CNS Monoamine Transporter Screening Cascades Requiring Defined Structural Differentiation from Direct-Ether Analogs

Programs seeking to establish structure-activity relationships (SAR) around the 3-substituted pyrrolidine monoamine reuptake inhibitor pharmacophore should prioritize CAS 1220027-26-8 over the direct-ether analog (CAS 1220017-93-5) specifically when the goal is to probe the effect of a methylene spacer on SERT/NET selectivity, metabolic stability, and brain penetrance. The +14 Da mass shift and estimated +0.5 LogP increase (LogP ~5.4 vs. 4.91) provide a measurable physicochemical differentiation that can be correlated with in vitro ADME and in vivo pharmacokinetic endpoints, following the SAR precedent established by Van Orden et al. (2013) [1].

Selectivity Profiling Panels Requiring a Pre-Verified 5-Lipoxygenase-Negative Control Compound

In multi-target selectivity profiling where 5-lipoxygenase inhibition represents a common source of assay interference, this compound's documented lack of activity at 100 µM in the RBL-1 5-LO assay (ChEMBL CHEMBL620010) [2] makes it a suitable negative control or background reference. This property is particularly relevant for academic screening centers and CROs running broad-off-target panels where eliminating false-positive lipoxygenase hits improves hit triage efficiency.

Pyrrolidine-vs-Piperidine Ring-Size Comparator Studies for Aminergic Receptor Binding

The target compound and its piperidine isostere (CAS 1220017-31-1) share identical molecular formula and molecular weight but differ in ring size and nitrogen basicity (pyrrolidine pKa ≈ 11.3 vs. piperidine pKa ≈ 10.1) [3]. Parallel procurement of both compounds enables controlled head-to-head comparison of ring-size effects on target engagement, selectivity, and pharmacokinetics without the confounding influence of mass or lipophilicity differences – a uniquely controlled experimental design not achievable with analogs that vary simultaneously in multiple physicochemical parameters.

Brominated Intermediate for Downstream Diversification via Cross-Coupling Chemistry

The aryl bromide substituent at the 2-position of the phenoxy ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the scaffold for library synthesis. The methylene spacer reduces steric congestion around the bromide compared to the direct-ether analog, potentially improving coupling yields. Procurement in ≥95% purity (AKSci specification) ensures sufficient quality for reproducible synthetic chemistry without the need for pre-reaction purification.

Quote Request

Request a Quote for 3-((4-Benzyl-2-bromophenoxy)methyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.